2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid 2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 137353-73-2
VCID: VC0174541
InChI: InChI=1S/C36H58N10O13/c1-19(2)13-22(42-34(57)30(20(3)48)44-28(51)16-39-26(49)14-38-27(50)15-40-31(54)21-7-4-10-37-21)35(58)46-12-6-9-25(46)36(59)45-11-5-8-24(45)33(56)43-23(18-47)32(55)41-17-29(52)53/h19-25,30,37,47-48H,4-18H2,1-3H3,(H,38,50)(H,39,49)(H,40,54)(H,41,55)(H,42,57)(H,43,56)(H,44,51)(H,52,53)/t20-,21+,22+,23+,24+,25+,30+/m1/s1
SMILES: CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3
Molecular Formula: C36H58N10O13
Molecular Weight: 838.9 g/mol

2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

CAS No.: 137353-73-2

Main Products

VCID: VC0174541

Molecular Formula: C36H58N10O13

Molecular Weight: 838.9 g/mol

2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid - 137353-73-2

CAS No. 137353-73-2
Product Name 2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Molecular Formula C36H58N10O13
Molecular Weight 838.9 g/mol
IUPAC Name 2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid
Standard InChI InChI=1S/C36H58N10O13/c1-19(2)13-22(42-34(57)30(20(3)48)44-28(51)16-39-26(49)14-38-27(50)15-40-31(54)21-7-4-10-37-21)35(58)46-12-6-9-25(46)36(59)45-11-5-8-24(45)33(56)43-23(18-47)32(55)41-17-29(52)53/h19-25,30,37,47-48H,4-18H2,1-3H3,(H,38,50)(H,39,49)(H,40,54)(H,41,55)(H,42,57)(H,43,56)(H,44,51)(H,52,53)/t20-,21+,22+,23+,24+,25+,30+/m1/s1
Standard InChIKey GXFYOGIAENQMFD-SYLYDQBTSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3)O
SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3
Sequence PGGGTLPPSG
PubChem Compound 9962616
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator